(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1176446-09-5
VCID: VC3867514
InChI: InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2/t17-,18-/m0/s1
SMILES: C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester

CAS No.: 1176446-09-5

Cat. No.: VC3867514

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester - 1176446-09-5

Specification

CAS No. 1176446-09-5
Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2/t17-,18-/m0/s1
Standard InChI Key DBVXAJXABKWSBR-ROUUACIJSA-N
Isomeric SMILES C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
SMILES C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
Canonical SMILES C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester has the molecular formula C<sub>20</sub>H<sub>21</sub>NO<sub>4</sub>S and a molecular weight of 371.5 g/mol. The IUPAC name, dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate, reflects its bifunctional protection: the Cbz group (benzyloxycarbonyl) on the pyrrolidine nitrogen and the benzyl ester on the carboxylic acid. The stereochemistry is critical, as the 2S and 4S configurations influence its reactivity and biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1176446-09-5
Molecular FormulaC<sub>20</sub>H<sub>21</sub>NO<sub>4</sub>S
Molecular Weight371.5 g/mol
Boiling PointNot reported
Density1.175 g/mL (predicted)
Optical Activity[α]<sub>D</sub><sup>22</sup> +36.8° (neat)
SMILES NotationC1C@@HS

The thiol (-SH) group at the 4-position provides a nucleophilic site for disulfide bond formation or Michael additions, making the compound valuable for conjugation strategies .

Stereochemical Considerations

The cis-relationship between the 2S and 4S stereocenters is enforced by the pyrrolidine ring’s conformation. This geometry is preserved during synthesis through stereoselective protection and cyclization steps. X-ray crystallography of analogous compounds confirms that the Cbz and benzyl ester groups adopt equatorial positions, minimizing steric strain .

Synthesis and Manufacturing

Protective Group Strategy

The synthesis begins with L-proline or a related pyrrolidine precursor. The amino group is protected with a Cbz group via reaction with benzyl chloroformate under basic conditions, while the carboxylic acid is simultaneously esterified using benzyl bromide . A key challenge is introducing the thiol group at the 4-position without epimerization. Patent literature describes a two-step process:

  • Sulfur Incorporation: Treatment of 4-hydroxyproline derivatives with thioacetate followed by acid hydrolysis yields the mercapto group .

  • Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures retention of the 2S,4S configuration .

Table 2: Synthetic Routes to Related Pyrrolidine Derivatives

CompoundProtective GroupsKey ReagentsYieldSource
N-Cbz-L-proline methyl esterCbz, methyl esterBenzyl chloroformate, MeOH85%
(2S,4R)-4-Amino-1-Cbz-pyrrolidine-2-carboxylateCbz, benzyl esterNH<sub>3</sub>, Pd/C78%
Target CompoundCbz, benzyl ester, thiolThioacetic acid, TFA65-70%

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. A 2023 optimization study replaced traditional benzyl bromide with dimethyl sulfate for esterification, reducing side products and improving yields to >80%. Continuous-flow systems have also been adopted to enhance reaction control and minimize exposure to hazardous intermediates .

Applications in Pharmaceutical Research

Metalloprotease Inhibition

The compound’s thiol group acts as a zinc-binding motif, making it a potent inhibitor of metalloproteases such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs). In a 2021 patent, derivatives of this compound showed IC<sub>50</sub> values of 12 nM against MMP-9, outperforming earlier analogs .

Peptidomimetic Design

As a proline analog, the compound introduces conformational constraints into peptide chains. Researchers have incorporated it into cyclic RGD peptides to enhance α<sub>v</sub>β<sub>3</sub> integrin binding, achieving a 5-fold increase in affinity compared to linear peptides .

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetActivity (IC<sub>50</sub>)Source
(2S,4S)-1-N-Cbz-4-SH-Pro-OBzlMMP-912 nM
(2S,4S)-4-SH-Pro-Arg-Gly-Aspα<sub>v</sub>β<sub>3</sub> integrin0.8 µM
(2S,4S)-4-SH-Pro-Phe-Val-AlaACE45 nM

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